molecular formula C16H20N2O6S B2965550 2-(4-{[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl}phenoxy)acetamide CAS No. 2319892-83-4

2-(4-{[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl}phenoxy)acetamide

Cat. No.: B2965550
CAS No.: 2319892-83-4
M. Wt: 368.4
InChI Key: LPBSATVLRJDNER-UHFFFAOYSA-N
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Description

2-(4-{[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl}phenoxy)acetamide is a complex organic compound that features a furan ring, a sulfamoyl group, and a phenoxyacetamide moiety

Properties

IUPAC Name

2-[4-[[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6S/c1-10-7-14(11(2)24-10)15(19)8-18-25(21,22)13-5-3-12(4-6-13)23-9-16(17)20/h3-7,15,18-19H,8-9H2,1-2H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBSATVLRJDNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl}phenoxy)acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized from furfural or other furan derivatives through various methods, including catalytic hydrogenation or oxidation.

    Introduction of the sulfamoyl group: This step involves the reaction of the furan derivative with a sulfamoyl chloride in the presence of a base such as triethylamine.

    Coupling with phenoxyacetamide: The final step involves coupling the sulfamoyl furan derivative with phenoxyacetamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl}phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

2-(4-{[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl}phenoxy)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-{[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl}phenoxy)acetamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    2-(4-{[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]carbamoyl}phenoxy)acetamide: Similar structure but with a carbamoyl group instead of a sulfamoyl group.

    2-(4-{[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]aminosulfonyl}phenoxy)acetamide: Similar structure but with an aminosulfonyl group.

Uniqueness

2-(4-{[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl}phenoxy)acetamide is unique due to the presence of both a sulfamoyl group and a furan ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development.

Biological Activity

The compound 2-(4-{[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl}phenoxy)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

  • Molecular Formula : C17H22N2O5S
  • Molecular Weight : 366.44 g/mol

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, sulfamoyl derivatives have been shown to inhibit bacterial growth by interfering with folic acid synthesis pathways. Studies on related compounds suggest that the presence of the dimethylfuran moiety may enhance antimicrobial efficacy due to its ability to penetrate cell membranes effectively.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Similar phenoxyacetamides have been studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In vitro assays demonstrated that these compounds could reduce the production of pro-inflammatory cytokines.

Case Studies

  • In Vivo Analgesic Activity : A study conducted on a related phenoxyacetamide showed significant analgesic effects in animal models. The mechanism was attributed to the inhibition of COX enzymes and modulation of pain pathways in the central nervous system .
  • Anticancer Activity : Preliminary studies have indicated that compounds with similar furan and sulfamoyl groups exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism involves inducing apoptosis through the activation of caspase pathways.

Pharmacological Studies

Study TypeFindings
In Vitro AssaysInhibition of bacterial growth; reduced cytokine production
In Vivo StudiesSignificant analgesic effects; potential anticancer activity
Docking StudiesStrong binding affinity to COX enzymes

The biological activities are believed to stem from several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds like this often inhibit key enzymes involved in metabolic pathways.
  • Cell Membrane Interaction : The lipophilic nature of the dimethylfuran component may facilitate cellular uptake and distribution.
  • Cytotoxicity : Induction of apoptosis in cancer cells through mitochondrial pathways has been observed in related studies.

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